Acetaminophen

Analgesic mechanism COX inhibition Drug discovery

Acetaminophen (paracetamol, CAS 103-90-2) is a widely utilized para-aminophenol derivative with established analgesic and antipyretic activity. It is characterized by its mechanism of cyclooxygenase (COX) inhibition, exhibiting a 4.4-fold selectivity for COX-2 over COX-1 in vitro, though its clinical anti-inflammatory effect is negligible.

Molecular Formula C8H9NO2
C8H9NO2
HOC6H4NHCOCH3
Molecular Weight 151.16 g/mol
CAS No. 103-90-2; 8055-08-1
Cat. No. B15578355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaminophen
CAS103-90-2; 8055-08-1
Molecular FormulaC8H9NO2
C8H9NO2
HOC6H4NHCOCH3
Molecular Weight151.16 g/mol
Structural Identifiers
InChIInChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)
InChIKeyRZVAJINKPMORJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.7 [ug/mL] (The mean of the results at pH 7.4)
1 to 5 mg/mL at 72 °F (NTP, 1992)
very slightly soluble in cold water but greater solubility in hot water
In water, 14,000 mg/L at 25 °C
Very slightly soluble in cold water, soluble in boiling water
Freely soluble in alcohol;  soluble in methanol, ethanol, dimethylformamide, ethylene dichloride, acetone, ethyl acetate;  slightly soluble in ether;  practically insoluble in petroleum ether, pentane, benzene
14 mg/mL at 25 °C
Solubility in water, g/100ml at 20Â °C: 1.4 (moderate)

Acetaminophen (Paracetamol) CAS 103-90-2: Core Pharmacological Profile and Procurement Baseline


Acetaminophen (paracetamol, CAS 103-90-2) is a widely utilized para-aminophenol derivative with established analgesic and antipyretic activity. It is characterized by its mechanism of cyclooxygenase (COX) inhibition, exhibiting a 4.4-fold selectivity for COX-2 over COX-1 in vitro, though its clinical anti-inflammatory effect is negligible [1]. Its metabolism is primarily via hepatic glucuronidation and sulfation, with a minor CYP2E1-dependent pathway producing the hepatotoxic intermediate N-acetyl-p-benzoquinone imine (NAPQI) [2]. This specific metabolic and mechanistic profile forms the basis for evaluating its differentiation from non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic classes in scientific and industrial applications.

Acetaminophen vs. NSAIDs: Why Generic Analgesic Substitution Introduces Quantifiable Risk and Procurement Differentiation


Substituting acetaminophen with a seemingly interchangeable non-steroidal anti-inflammatory drug (NSAID) such as ibuprofen or naproxen introduces distinct, quantifiable shifts in safety and physiological impact. While both classes offer analgesic and antipyretic effects, their divergent mechanisms of action—COX inhibition profile and, critically, their distinct metabolic and off-target effect profiles—preclude simple generic substitution without altering risk-benefit ratios. The following evidence demonstrates that selection between acetaminophen and its closest comparators requires a data-driven evaluation of these specific, measurable differences rather than a class-based assumption of equivalence [1].

Acetaminophen Procurement Evidence: Quantified Differentiation Against NSAID and Formulation Comparators


COX-2 Selectivity Ratio: Quantifying Acetaminophen's Mechanism vs. NSAIDs

Acetaminophen exhibits a 4.4-fold selectivity for cyclooxygenase-2 (COX-2) over COX-1 based on in vitro IC50 values [1]. This is markedly lower than the up to 433-fold selectivity seen with dedicated COX-2 inhibitors, and its activity is context-dependent, showing potent COX-1 inhibition in intact cells under low peroxide tone [1]. This contrasts with non-selective NSAIDs like ibuprofen, which potently inhibit both isoforms, and explains acetaminophen's lack of clinically significant anti-inflammatory and antiplatelet activity.

Analgesic mechanism COX inhibition Drug discovery

Gastrointestinal and Cardiovascular Safety: Acetaminophen vs. Ibuprofen and Naproxen

A comparative safety table from a 2020 review categorizes the gastrointestinal (GI) and cardiovascular (CV) risks of common analgesics [1]. Acetaminophen is classified as 'Low' risk for both GI and CV adverse events. In contrast, ibuprofen presents a 'Low to moderate' GI risk and a 'Moderate to high' CV risk, while naproxen presents a 'Moderate to high' GI risk and a 'Low to moderate' CV risk [1].

Drug safety Cardiovascular risk Gastrointestinal risk

Pharmacokinetic Half-Life: Extended-Release vs. Immediate-Release Acetaminophen

A randomized, crossover trial in healthy volunteers compared the pharmacokinetics of extended-release (ER) and regular-release (RR) acetaminophen at a supratherapeutic dose (75 mg/kg) [1]. The study found that ER acetaminophen had a significantly longer mean half-life (4.02 hours) compared to RR acetaminophen (2.56 hours), representing a 57% increase (p < 0.001) [1]. The mean maximum serum concentration (Cmax) was also significantly lower for ER (62.6 mg/L) versus RR (94.3 mg/L) [1].

Pharmacokinetics Formulation Drug delivery

In Vitro Dissolution Profile: Variability Among Commercial Acetaminophen Formulations

A comparative study evaluated the dissolution profiles of seven commercial acetaminophen formulations sourced from Thailand, the Philippines, and Japan [1]. One specific formulation (designated P-B) exhibited a dissolution of approximately 77% at 15 minutes, which was significantly lower than the other six formulations, all of which achieved 85% or greater elution within the same timeframe (p < 0.05) [1].

Pharmaceutics Dissolution Quality control

Antipyretic Efficacy: Acetaminophen vs. Ibuprofen in Typhoid Fever

In a double-blind, randomized trial of 80 children with uncomplicated typhoid fever, the median fever clearance time was shorter for ibuprofen (10 mg/kg every 6h) compared to paracetamol (12 mg/kg every 6h) (68 hours vs. 104 hours, P = 0.055) [1]. Furthermore, the area under the temperature-time curve above 37°C was significantly smaller for ibuprofen (74) than for paracetamol (127), P = 0.013 [1].

Antipyretic Clinical efficacy Pediatrics

Acetaminophen Applications: Evidence-Based Scenarios for Scientific and Industrial Use


Analgesic Research Requiring COX-1 Sparing and Minimal Antiplatelet Activity

For in vivo studies where the antiplatelet effects of non-selective NSAIDs would confound results (e.g., in thrombosis, hemostasis, or surgical models), acetaminophen is the preferred non-opioid analgesic. Its 4.4-fold COX-2 selectivity in vitro, which translates to negligible clinical COX-1 inhibition and thus no antiplatelet effect, provides a clean pharmacological profile for investigating pain pathways without altering platelet function [1].

Development of Extended-Release Formulations for Sustained Analgesic Delivery

In pharmaceutical development, acetaminophen's pharmacokinetic profile can be significantly modified by formulation. The established 57% longer elimination half-life of the extended-release formulation (4.02 hours vs. 2.56 hours for immediate-release) [1] demonstrates its utility as a model compound for designing and testing sustained-release matrices. This data supports its use in formulating twice-daily pain relief products, improving patient compliance.

Quality Control and Bioequivalence Studies for Generic Formulations

The demonstrated variability in in vitro dissolution profiles among commercial acetaminophen products (77% vs. ≥85% dissolution in 15 minutes for different formulations) [1] underscores its role as a standard reference compound in dissolution testing and bioequivalence studies. Acetaminophen's well-characterized physicochemical properties and the availability of compendial standards make it an essential material for developing and validating analytical methods to ensure consistent product performance and regulatory compliance.

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